molecular formula C7H4F3NO2 B1412940 4-Difluoromethoxy-3-fluoro-2-formylpyridine CAS No. 1803838-22-3

4-Difluoromethoxy-3-fluoro-2-formylpyridine

Cat. No. B1412940
M. Wt: 191.11 g/mol
InChI Key: OUJHNRIIDCTLRJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of DFMF is C7H4F3NO2 . The molecular weight is 191.11 g/mol.


Physical And Chemical Properties Analysis

DFMF has several physical and chemical properties. It has a molecular weight of 191.11 g/mol. Other specific physical and chemical properties are not detailed in the available resources .

Scientific Research Applications

1. Synthesis of Acyl Fluorides

Acyl fluorides, important synthetic intermediates, can be efficiently and safely synthesized using 2-(difluoromethoxy)-5-nitropyridine, a stable solid and safer alternative to the toxic gaseous formyl fluoride. This method demonstrates the potential utility of 4-Difluoromethoxy-3-fluoro-2-formylpyridine derivatives in the synthesis of acyl fluorides under CO-free conditions, showing high yield and functional group tolerance (Liang, Zhao, & Shibata, 2020).

2. Conversion of Phenols and Thiophenols

Fluoroform, CHF3, can be used as a difluorocarbene source for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives. This process involves moderate temperatures and atmospheric pressure, yielding moderate to good yields of respective products (Thomoson & Dolbier, 2013).

3. Photoredox-Catalyzed Fluoromethylation

4-Difluoromethoxy-3-fluoro-2-formylpyridine related compounds are essential in photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds. This approach is crucial in pharmaceuticals and agrochemicals, enabling efficient and selective radical fluoromethylation under mild conditions, including visible light irradiation (Koike & Akita, 2016).

4. Novel PET Tracers for Imaging Demyelinating Diseases

Compounds like 3-[18F]fluoro-4-aminopyridine, a radiofluorinated analog of the FDA-approved drug for multiple sclerosis, are under investigation as PET tracers for demyelination. This illustrates the use of 4-Difluoromethoxy-3-fluoro-2-formylpyridine derivatives in medical imaging and diagnostics (Brugarolas, Bhuiyan, Kucharski, & Freifelder, 2017).

properties

IUPAC Name

4-(difluoromethoxy)-3-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJHNRIIDCTLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1OC(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Difluoromethoxy-3-fluoro-2-formylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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